
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Overview
Description
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chemical compound characterized by its unique molecular structure, which includes a sulfinamide group attached to a 2-methylpropane backbone and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinic acid with oxetan-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted sulfinamides.
Scientific Research Applications
Organic Synthesis
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic substitutions
- Formation of sulfinamide derivatives
This compound can be utilized to synthesize more complex molecules, making it a valuable asset in the development of new chemical entities.
Pharmaceutical Applications
Recent research has highlighted the compound's role as an inhibitor of the vanin-1 enzyme, which is associated with inflammatory responses and various diseases. The inhibition of vanin-1 could lead to therapeutic applications in treating conditions such as:
- Inflammation-related disorders
- Viral infections
- Fibrosis
Case Study: Vanin-1 Inhibition
A study indicated that compounds like this compound could effectively inhibit vanin-1 activity, offering potential treatment pathways for diseases mediated by this enzyme. The inhibition mechanism involves blocking the enzyme's activity, which is crucial during inflammatory responses (source: ).
Agrochemical Applications
The compound's properties make it suitable for use in agrochemicals. It can function as a building block for developing herbicides and pesticides that target specific biological pathways in plants or pests.
Dyestuffs and Material Science
Due to its chemical structure, this compound can also be explored for applications in the dye industry. Its ability to form stable complexes with metal ions may lead to innovative dye formulations.
Data Table: Summary of Applications
Application Area | Description | Potential Benefits |
---|---|---|
Organic Synthesis | Intermediate for synthesizing complex molecules | Versatile building block |
Pharmaceuticals | Inhibitor of vanin-1 enzyme | Potential treatment for inflammation |
Agrochemicals | Building block for herbicides and pesticides | Targeted action on pests/plants |
Dyestuffs | Component for developing new dye formulations | Improved stability and colorfastness |
Mechanism of Action
The mechanism by which 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptors: It could bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Sulfinamides: Other sulfinamides with different substituents on the sulfinamide group.
Oxetane Derivatives: Compounds containing the oxetane ring with various functional groups.
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Biological Activity
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the vanin-1 enzyme. This section will explore its biological activity, mechanisms of action, and relevant research findings.
Vanin-1 Inhibition
The primary biological activity associated with this compound is its role as an inhibitor of vanin-1, a glycosylphosphatidylinositol (GPI)-anchored protein that plays a significant role in inflammatory responses and oxidative stress conditions. Vanin-1 catalyzes the hydrolysis of pantetheine to produce pantothenic acid (vitamin B5) and cysteamine, impacting various metabolic processes including gluconeogenesis and inflammation regulation .
Impact on Inflammatory Diseases
Research indicates that vanin-1 is upregulated in various inflammatory conditions, including inflammatory bowel disease (IBD). In studies involving vanin-1 deficient mice, it was observed that these animals exhibited resistance to oxidative tissue injury and reduced inflammation in models of colitis, suggesting that inhibition of vanin-1 could have therapeutic implications in managing IBD and related conditions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the effects of vanin-1 inhibition through compounds similar to this compound:
- Inflammatory Bowel Disease (IBD) : In a model using DSS-induced colitis, vanin-1 inhibitors demonstrated a significant reduction in inflammatory infiltrate and preservation of the mucosal barrier .
- Oxidative Stress Models : Vanin-1 inhibition was linked to enhanced tissue resistance against oxidative stressors, indicating potential applications in conditions characterized by oxidative damage .
- Cancer Research : Studies have shown that vanin-1 deficiency correlates with lower tumor incidence in models of colitis-associated cancer, highlighting the potential for therapeutic strategies targeting this enzyme .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, and how are intermediates characterized?
- The compound is typically synthesized via condensation reactions between tert-butanesulfinamide and oxetan-3-one derivatives. A general procedure involves Ti(OEt)-mediated Schiff base formation under reflux conditions, followed by purification via column chromatography (e.g., hexane/EtOAc gradients) . Key intermediates are characterized by H/C NMR and HRMS to confirm regiochemistry and purity. For example, H NMR signals near δ 8.1–8.5 ppm indicate the imine proton, while tert-butyl groups appear as singlets at δ 1.1–1.3 ppm .
Q. How is the stereochemical integrity of the sulfinamide group maintained during synthesis?
- Chiral tert-butanesulfinamide derivatives are used as chiral auxiliaries to enforce stereoselectivity. Rh-catalyzed allylation or Zn-mediated additions (e.g., hemiaminal reactions) can achieve diastereomeric ratios >95:5 by leveraging steric hindrance from the tert-butyl group and chelation-controlled transition states . Enantiomeric excess is verified via chiral HPLC or NOE experiments .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR identify functional groups (e.g., imine, sulfonamide).
- HRMS : Validates molecular formula (e.g., CHNOS requires m/z 199.0668) .
- X-ray crystallography : Resolves bond angles and confirms oxetane ring geometry. SHELX software is commonly used for refinement .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of imine formation in sulfinamide derivatives?
- Polar aprotic solvents (e.g., THF, DMF) enhance imine stability by stabilizing charged intermediates. Ti(OEt) acts as a Lewis acid to activate carbonyl groups, while lower temperatures (−5°C to 0°C) minimize side reactions during borane reductions . For example, THF at reflux achieves >90% yield in Rh-catalyzed allylations .
Q. What strategies address contradictions in NMR data for sulfinamide derivatives across different studies?
- Discrepancies in chemical shifts (e.g., imine proton δ values) may arise from solvent polarity, concentration, or dynamic exchange processes. Deuterated solvents (CDCl vs. DMSO-d) and variable-temperature NMR can resolve ambiguities . Cross-validation with IR (C=N stretch ~1600–1650 cm) or X-ray data is recommended .
Q. How can hydrogen-bonding patterns in sulfinamide crystals guide supramolecular assembly?
- Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like dimers or chains. For oxetane-containing sulfinamides, the oxetane oxygen may act as an acceptor, forming C-HO interactions that stabilize crystal packing . SHELXL refinement can model these interactions .
Q. What computational methods predict the enantioselectivity of sulfinamide-mediated asymmetric reactions?
Properties
IUPAC Name |
2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUZMNXQGKBLHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676706 | |
Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158098-73-7 | |
Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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